![molecular formula C20H20N2O4 B12550568 3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines quinoline and phenyl groups with a dihydroxypropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-1-phenylquinolin-2-one with 2,3-dihydroxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dihydroxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A compound with a similar dihydroxypropyl group but different core structure.
N,N’-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)]: Another compound with a dihydroxypropyl side chain.
Uniqueness
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of a quinoline core with a phenyl group and a dihydroxypropyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C20H20N2O4/c1-13(21-11-15(24)12-23)18-19(25)16-9-5-6-10-17(16)22(20(18)26)14-7-3-2-4-8-14/h2-10,15,23-25H,11-12H2,1H3 |
Clave InChI |
LFCDDBGLJOXGGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC(CO)O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
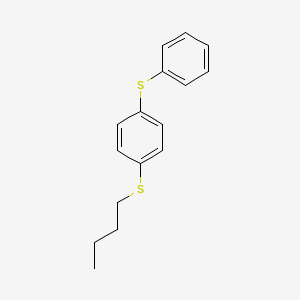
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)
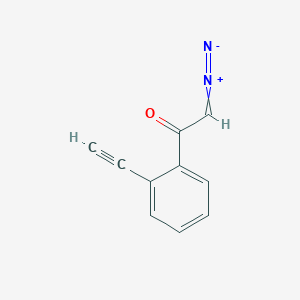
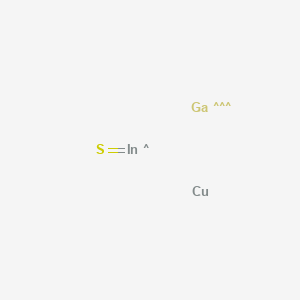

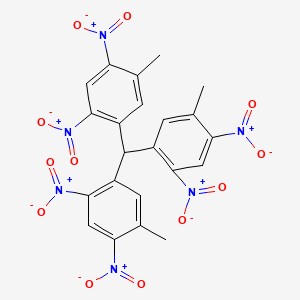
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
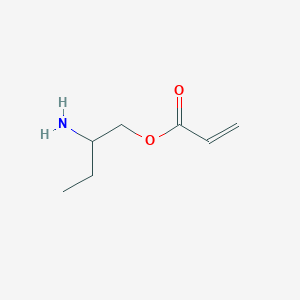
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
